molecular formula C10H18ClNO B1464006 2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide CAS No. 1183795-70-1

2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide

Cat. No.: B1464006
CAS No.: 1183795-70-1
M. Wt: 203.71 g/mol
InChI Key: BOYKEHUDPWIENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-methyl-N-(2-methylcyclohexyl)acetamide ( 1183795-70-1) is an organic compound with the molecular formula C₁₀H₁₈ClNO and a molecular weight of 203.71 [ 1 ][ 6 ]. This chemical features a chloroacetamide structure linked to a methylated cyclohexyl ring, characterized by SMILES code O=C(N(C)C1C(C)CCCC1)CCl [ 1 ]. It is supplied with a minimum purity of 95% and should be stored long-term in a cool, dry place [ 6 ]. As a functionalized acetamide, this compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research [ 2 ]. The presence of both the chloro and amide functional groups on a tertiary amine scaffold makes it a versatile precursor for the development of more complex molecules. Its structural features are of particular interest in designing compounds for pharmacological screening and in the synthesis of specialized agrochemicals. Researchers value this compound for its potential to be further functionalized via nucleophilic substitution or incorporated into larger molecular architectures. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity [ 3 ][ 6 ].

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYKEHUDPWIENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation Route

  • Starting Materials : N-methyl-2-methylcyclohexylamine and chloroacetyl chloride.
  • Reaction Conditions :
    • Solvent: Aprotic solvents such as dichloromethane or toluene.
    • Temperature: Controlled low temperature (0–5°C) to moderate temperature (room temperature) to manage exothermicity.
    • Base: Triethylamine or pyridine to absorb HCl formed.
  • Procedure :
    • Dissolve the amine in the solvent under inert atmosphere.
    • Cool the reaction mixture to 0–5°C.
    • Slowly add chloroacetyl chloride dropwise, maintaining temperature.
    • Stir the mixture for 1–3 hours at room temperature.
    • Quench the reaction with aqueous sodium bicarbonate or water.
    • Extract the organic layer, dry, and purify by recrystallization or chromatography.

This method is a standard approach to chloroacetamide derivatives and yields the target compound with high purity.

Two-Step Method via Intermediate Formation (Analogous Methodology)

While direct literature on the exact compound is limited, a related method from patent CN111004141A describes a two-step process for similar 2-chloro-N-methyl-N-(aryl)acetamides, which can be adapted:

Step Description Conditions Yield & Purity
A Preparation of 2-chloro-N-(substituted phenyl)acetamide intermediate by reaction of substituted aniline with chloroacetyl chloride in toluene, with acid-binding agent (e.g., sodium carbonate). 15 ± 5°C, 1–3 hours drip addition, stirring 1–4 hours at room temperature. ~93% yield, HPLC purity ~98.3%
B Methylation of intermediate with methylating agent (e.g., dimethyl sulfate) in presence of alkaline catalyst (e.g., NaOH) in dichloromethane/water biphasic system. 25–30°C addition, then 50–60°C for 2–4 hours. ~90% yield, HPLC purity ~97.2%

This approach involves initial formation of the chloroacetamide intermediate followed by N-methylation, which could be adapted for cyclohexyl amine derivatives by substituting the aniline with N-(2-methylcyclohexyl)amine.

Reaction Parameters and Optimization

Parameter Typical Value/Range Notes
Solvent Dichloromethane, Toluene Aprotic solvents preferred
Temperature 0–5°C (addition), RT to 60°C Controls exothermic reaction and methylation
Base Triethylamine, Pyridine, NaOH Neutralizes HCl, catalyzes methylation
Methylating Agent Dimethyl sulfate, Methyl iodide Used for N-methylation step
Reaction Time 1–4 hours Depends on step and temperature
Purification Recrystallization, chromatography Ensures high purity for downstream use

Analytical Data and Characterization

  • NMR Spectroscopy : Characteristic signals for methyl (N-CH3) at ~3.4 ppm, methylene (CH2-Cl) at ~3.6–3.7 ppm, and cyclohexyl protons in the aliphatic region.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight (~229–311 g/mol depending on substituents).
  • HPLC Purity : Typically >97% after purification.
  • Melting Point : Compound-specific, often used to confirm identity.

Comparative Summary Table of Preparation Routes

Method Starting Materials Key Conditions Yield (%) Purity (HPLC %) Reference/Notes
Direct Acylation N-methyl-2-methylcyclohexylamine + chloroacetyl chloride 0–5°C addition, triethylamine base 85–95 >95 Standard acylation route, common method
Two-step Intermediate + Methylation 2-chloro-N-(2-methylcyclohexyl)acetamide + dimethyl sulfate + NaOH 25–60°C, biphasic solvent system ~90 ~97 Adapted from patent CN111004141A for aryl analogs

Research Findings and Industrial Relevance

  • The direct acylation method offers simplicity and high yield but requires careful temperature control due to exothermicity.
  • The two-step method allows for better control of substitution patterns and can be scaled industrially with continuous flow techniques.
  • Industrial processes may incorporate automated temperature and flow controls to optimize yield and safety.
  • Purification by recrystallization or chromatography ensures the compound meets pharmaceutical-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide serves as an important intermediate for the synthesis of more complex organic molecules. It is utilized in various substitution reactions where the chloro group can be replaced by nucleophiles such as amines or thiols.

Biology

Research has shown that this compound exhibits significant biological activity:

  • Antimicrobial Activity: It has been tested against various bacterial strains with promising results.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
  • Cytotoxicity Studies: The compound has shown selective cytotoxic effects on cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
PC-3 (Prostate Cancer)15

Medicine

Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapy agents:

  • Case Study on Cancer Treatment: A study indicated that this compound could sensitize resistant cancer cells to chemotherapy, improving treatment outcomes.

Industrial Applications

In industrial settings, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing new compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl Substituents

Compound Name Molecular Formula Substituents on Nitrogen Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-N-(2-methylcyclohexyl)acetamide C₉H₁₆ClNO 2-Methylcyclohexyl 189.68 Intermediate in organic synthesis
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 4-Ethylcyclohexyl 203.71 No reported bioactivity
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₆Cl₂NO₂ Cyclohexyl + 2,3-dichlorophenoxy 325.19 Protein interaction studies

Key Observations :

  • Hydrogen Bonding: Unlike N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, which forms N–H⋯O hydrogen-bonded chains, the target compound’s N-methyl group eliminates N–H bonding, reducing crystallinity .

Chloroacetamide Pesticides

Compound Name Molecular Formula Substituents on Nitrogen Molecular Weight (g/mol) Applications
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl + methoxymethyl 269.77 Herbicide
Pretilachlor C₁₇H₂₆ClNO₂ 2,6-Diethylphenyl + propoxyethyl 311.85 Rice field herbicide
Target Compound C₁₀H₁₈ClNO Methyl + 2-methylcyclohexyl 203.71 Research scaffold

Key Observations :

  • Bioactivity: Pesticidal chloroacetamides like alachlor feature electron-withdrawing aromatic substituents (e.g., dichlorophenyl), enhancing herbicidal activity via inhibition of fatty acid synthesis .

Aromatic Chloroacetamides

Compound Name Molecular Formula Substituents on Nitrogen Melting Point (°C) Hydrogen Bonding
2-Chloro-N-(4-nitrophenyl)acetamide C₉H₉ClN₂O₃ 4-Nitrophenyl 109.5–110 N–H⋯O chains
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 3-Methylphenyl 122–124 Dual N–H⋯O interactions
Target Compound C₁₀H₁₈ClNO 2-Methylcyclohexyl Not reported No N–H bonding (N-methyl)

Key Observations :

  • Conformational Flexibility: Aromatic analogs like 2-chloro-N-(3-methylphenyl)acetamide exhibit planar amide groups with syn/anti conformations influenced by substituents . In contrast, the target compound’s cyclohexyl group imposes a non-planar, sterically hindered conformation.
  • Thermal Stability : The absence of strong intermolecular hydrogen bonding in the target compound may result in lower melting points compared to aromatic analogs .

Biological Activity

2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the acetamide class and exhibits various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C10H16ClN
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 1183795-70-1

The presence of a chlorine atom and a methylcyclohexyl group contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Specifically, it is believed to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various conditions.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound may reduce cell viability and induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.

  • Cell Lines Tested : Hepatocellular carcinoma, breast cancer, and lung cancer cells.
  • Observed Effects : Decreased proliferation, increased apoptosis markers.

Case Studies

  • Study on Hepatocellular Carcinoma :
    • Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.
    • Findings : The compound demonstrated significant inhibition of cell growth at concentrations above 10 µM, with increased levels of caspase-3 activation indicating apoptosis.
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound showed moderate inhibitory effects on S. aureus but minimal activity against E. coli, indicating selective antimicrobial properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapid absorption in animal models.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via urine as metabolites.

Safety and Toxicity

Toxicological assessments have shown that while the compound exhibits therapeutic potential, it also poses risks at higher doses:

  • Acute Toxicity Studies : In animal models, doses exceeding 200 mg/kg resulted in lethality and significant organ damage.
  • Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the implications of chronic use.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide, and how can reaction conditions be optimized?

The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution reactions. For example, a base (e.g., K₂CO₃) facilitates the reaction between 2-chloroacetamide and substituted amines in polar aprotic solvents like acetonitrile . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, temperature (room temperature vs. reflux), and solvent polarity. Crystallization or column chromatography is recommended for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylcyclohexyl group) and assess stereochemical effects .
  • FTIR : Identification of amide C=O (~1650–1700 cm⁻¹) and C-Cl (~700–800 cm⁻¹) stretching vibrations .
  • Single-crystal XRD : For resolving stereochemistry and validating bond lengths/angles using software like SHELXL .

Q. How does steric hindrance from the 2-methylcyclohexyl group influence reactivity?

The bulky cyclohexyl substituent reduces nucleophilic accessibility at the amide nitrogen, impacting reaction rates in further derivatization (e.g., alkylation or hydrolysis). Computational modeling (DFT) can quantify steric effects using parameters like percent buried volume (%VBur) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of C-amidoalkylation reactions involving this compound?

In reactions like C-amidoalkylation with aromatic substrates (e.g., toluene), Lewis acids (e.g., FeCl₃) activate the chloroacetamide’s electrophilic carbon. Steric and electronic factors dictate regioselectivity: bulky substituents favor para-substitution in aromatic systems, while electron-donating groups enhance ortho/para orientation . Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) can validate proposed mechanisms .

Q. How can crystallographic data resolve discrepancies between computational and experimental bond parameters?

Single-crystal XRD refined via SHELXL provides empirical bond lengths/angles. Discrepancies with DFT-optimized geometries often arise from crystal packing forces or solvent effects. For example, C-Cl bond lengths may vary by 0.02–0.05 Å between gas-phase calculations and solid-state XRD . Use software like ORTEP-3 to visualize and compare structural deviations.

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., aziridines or lactams)?

Side reactions (e.g., over-alkylation) are minimized by:

  • Controlled stoichiometry : Limiting excess alkylating agents.
  • Protecting groups : Temporarily shielding reactive sites (e.g., NH with Boc groups) .
  • Low-temperature conditions : Slowing reaction kinetics to favor mono-substitution .

Q. How do solvent polarity and hydrogen-bonding networks affect crystallization outcomes?

Polar solvents (e.g., DMF, ethanol) enhance solubility but may disrupt hydrogen bonding. Slow evaporation in mixed solvents (e.g., CHCl₃:MeOH) promotes ordered crystal growth. Hydrogen-bonding motifs (e.g., N-H⋯O=C) are critical for lattice stability and can be analyzed via Hirshfeld surfaces .

Methodological Considerations

3.1 Designing experiments to assess biological activity (e.g., enzyme inhibition):

  • Dose-response assays : Vary concentrations (1 nM–100 µM) to determine IC₅₀ values.
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COVID-19 main protease) .
  • Control experiments : Compare activity against structurally analogous compounds (e.g., N-methyl vs. N-ethyl derivatives) .

3.2 Addressing conflicting NMR and XRD data in stereochemical assignments:

  • Dynamic NMR : Detect conformational exchange (e.g., chair-flipping in cyclohexyl groups) causing signal splitting .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine diffraction data from non-merohedral twinning .

3.3 Validating purity for pharmacological studies:

  • HPLC-MS : Quantify impurities (<0.1% threshold) using C18 columns and ESI ionization.
  • DSC/TGA : Confirm thermal stability and absence of solvent/moisture residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide

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